Cliotide T10
Description
Properties
bioactivity |
Cancer cells |
|---|---|
sequence |
GVPCAESCVWIPCTVTALLGCSCKDKVCYLN |
Origin of Product |
United States |
Origin, Discovery, and Biosynthetic Pathways of Cliotide T10
Methodologies for Cliotide T10 Isolation and Purification
The isolation and purification of this compound from Clitoria ternatea leverages its high stability and distinct physicochemical properties. The process involves initial extraction from plant tissues followed by multi-step chromatographic purification.
A general workflow for isolating this compound is detailed below:
Extraction : The process begins with the collection and processing of plant material, typically flowers or seeds, where this compound is abundant. nih.govnih.gov The tissue is ground into a fine powder to maximize surface area for solvent extraction. nih.gov A common method involves extraction with an aqueous ethanol (B145695) solution (e.g., 20% ethanol). nih.gov The resulting crude extract is then clarified by centrifugation to remove insoluble plant debris, and the supernatant is filtered to eliminate fine particulates. nih.gov
Concentration and Initial Purification : The clarified extract can be subjected to ammonium (B1175870) sulfate (B86663) precipitation. researchgate.net This step helps to concentrate the cyclotides and remove other proteins. Research has indicated that using a 30% ammonium sulfate saturation can effectively enhance the cyclotide content in the precipitate. researchgate.net
Chromatographic Purification : Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the core technique for purifying this compound to homogeneity. nih.govnih.gov
The concentrated and filtered extract is loaded onto an RP-HPLC column, typically a C18 column. nih.gov
A solvent gradient is used to elute the bound peptides. The mobile phase usually consists of water (Solvent A) and acetonitrile (B52724) (Solvent B), both containing a small percentage of trifluoroacetic acid (TFA) (e.g., 0.05%) to improve peak resolution. nih.gov
A linear gradient, for instance from 5% to 65% acetonitrile over a set period, separates the various cliotides based on their hydrophobicity. nih.govnih.gov
The elution profile is monitored by UV absorbance, typically at 220 nm, which detects the peptide bonds. nih.gov Fractions corresponding to specific peaks are collected separately. nih.gov
Fractions showing the desired activity or mass are often re-chromatographed under similar conditions to achieve higher purity. nih.govresearchgate.net
Identification and Characterization : The purified fractions are analyzed to confirm the presence and identity of this compound.
Mass Spectrometry (MS) is crucial for this step. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) MS are used to determine the molecular weight of the isolated peptide, which can be matched with the known mass of this compound (3242.5 Da). biorxiv.orguq.edu.au
Tandem MS (MS/MS) is employed for de novo sequencing of the peptide to confirm its amino acid sequence. nih.gov
The following table summarizes the key techniques and parameters used in the isolation and purification process.
Summary of Isolation and Purification Techniques for Cliotides
| Stage | Technique | Description |
|---|---|---|
| Extraction | Solvent Extraction | Ground plant material (flowers, seeds) is extracted with 20% ethanol/water. nih.gov |
| Clarification | Centrifugation & Filtration | The crude extract is centrifuged (e.g., at 10,000 x g) and the supernatant is passed through a 0.45 μm filter. nih.gov |
| Purification | RP-HPLC | Separation is performed on a C18 column using a gradient of acetonitrile in water with 0.05% TFA. nih.gov Fractions are collected based on UV absorbance at 220 nm. nih.gov |
| Analysis | Mass Spectrometry | MALDI-TOF MS and MS/MS are used to verify the mass and sequence of the purified this compound. biorxiv.orgnih.gov |
Molecular and Cellular Mechanisms of Action of Cliotide T10
Identification and Characterization of Primary Molecular Targets
The principal mode of action for cliotides, including T10, is widely recognized as the physical disruption of cell membranes rather than interaction with specific protein receptors or enzymes. xiahepublishing.comnih.gov This is supported by findings that a mirror-image version of a related cyclotide, kalata B1, retains its membrane-disrupting activity, which would not be expected if it relied on a specific chiral protein receptor. uq.edu.au
Receptor Binding Kinetics and Thermodynamics
Current research has not identified a specific protein receptor for Cliotide T10. The activity of cyclotides is generally considered to be independent of protein receptors. uq.edu.au Therefore, detailed receptor binding kinetics and thermodynamic data for this compound are not available as its primary target is the lipid bilayer itself. The binding process is largely governed by electrostatic and hydrophobic interactions with the membrane components. uq.edu.au
Enzymatic Modulation and Allosteric Regulation
There is no evidence to suggest that this compound functions as an enzymatic modulator or is subject to allosteric regulation in its mechanism of action. numberanalytics.comlibretexts.orgbyjus.com Its cytotoxic effects are attributed to direct physical interactions that compromise membrane integrity. xiahepublishing.comresearchgate.net While some cyclotides, like the MCoTI family, are known trypsin inhibitors, this is a distinct functional class, and the primary activity of cytotoxic cyclotides like the cliotides is membrane disruption. xiahepublishing.compatsnap.com
Protein-Cliotide T10 Interaction Profiling
While the primary target of this compound is the cell membrane, interactions with proteins are not entirely ruled out, though they are not the main cytotoxic mechanism. Some cyclotides can cross cell membranes and interact with intracellular targets. xiahepublishing.com However, specific protein interaction profiles for this compound have not been detailed in the literature. The focus remains on its membrane-active properties. nih.govntu.edu.sg
Membrane Interaction and Disruption Mechanisms
The core mechanism of this compound's bioactivity is its ability to interact with and disrupt cellular membranes, a hallmark of the cyclotide family. xiahepublishing.comuq.edu.au This process is multifaceted, involving initial binding, membrane insertion, and subsequent permeabilization. uq.edu.au
Permeabilization and Pore Formation Studies
This compound, like other cyclotides, induces cell death by permeabilizing the cell membrane. uq.edu.auresearchgate.net This process begins with the peptide adhering to the membrane, driven by electrostatic interactions between positive charges on the peptide and negatively charged components of the cell membrane. uq.edu.au Following adhesion, a hydrophobic patch on the cyclotide facilitates its insertion into the lipid bilayer. uq.edu.au
Once inserted, cyclotide molecules are proposed to aggregate, forming pores or disrupting lipid packing in a way that leads to membrane leakage. uq.edu.aunih.gov This disruption allows for the uncontrolled passage of ions and small molecules, ultimately leading to cell death. researchgate.netnih.gov Studies on related cyclotides show that this can manifest as a rapid burst of leakage that ceases after a few minutes, suggesting a complex, transient disruption rather than stable pore formation. nih.govtulane.edu The cytotoxic activity of several cliotides, including T10, against cancer cell lines has been directly correlated with their net positive charge, which supports a mechanism rooted in membrane disruption. researchgate.netsci-hub.se
Lipid Selectivity and Membrane Perturbation
A critical aspect of the action of cyclotides is their selectivity for certain types of lipids and membrane compositions. uq.edu.aunih.gov Research has shown that a broad range of cyclotides preferentially target and bind to membranes containing phosphatidylethanolamine (B1630911) (PE) headgroups. uq.edu.auwindows.net This selectivity for PE-containing lipids is a conserved feature and is believed to be a key determinant of the biological potency of cyclotides. uq.edu.aunih.gov
Downstream Intracellular Signaling Cascades Modulation
This compound exerts its cellular effects by modulating key intracellular signaling cascades that are fundamental to cell survival, proliferation, and stress responses. Its interaction with these pathways ultimately dictates the cell's fate.
This compound, like other cytotoxic peptides, is understood to interfere with critical signaling pathways that regulate apoptosis and inflammation. unipr.itsimbaproject.eu The primary targets of such peptides often include the c-Jun N-terminal kinase (JNK) pathway, the nuclear factor-kappa B (NF-κB) pathway, and the Signal Transducer and Activator of Transcription 1 (STAT1) pathway. unipr.itsimbaproject.eu The modulation of these pathways is a key mechanism behind the antiproliferative and cytotoxic effects of this compound. unipr.itresearchgate.net
The Mitogen-Activated Protein Kinase (MAPK) pathway, a central regulator of cellular processes including proliferation, differentiation, and apoptosis, is also a target. unipr.itmdpi.com Pro-inflammatory cytokines, for instance, can influence the activity of components within the MAPK pathway. unipr.itsimbaproject.eu Some oligopeptides have been shown to induce apoptosis in cancer cells by suppressing the MAPK-p38 and JNK pathways. windows.netxiahepublishing.com While direct studies on this compound's specific interaction with each of these pathways are still emerging, the existing body of research on cyclotides suggests a strong likelihood of such modulatory activity. mdpi.comunipr.itsimbaproject.euencyclopedia.pub For instance, some cyclic peptides have been observed to reduce the level of phosphorylated NF-κB, a key step in its activation, leading to the induction of apoptosis. mdpi.comencyclopedia.pub
The perturbation of signaling cascades by this compound directly translates into changes in gene expression and the cellular proteome. The activation or inhibition of transcription factors like NF-κB and STAT1 leads to altered transcription of their target genes. unipr.itsimbaproject.eunih.gov These genes often encode for proteins crucial in cell cycle progression, apoptosis, and inflammatory responses, such as caspases and cytokines. unipr.itsimbaproject.eu
Research on cliotides has shown that they can augment the secretion of various cytokines and chemokines, including RANTES, MIP-1β, MIP-1α, IP-10, IL-8, and TNF-α, in human monocytes, indicating a significant impact on gene expression. wikipedia.org The expression of the precursor genes for cliotides, including T10, has been identified and cloned, providing a basis for understanding their regulation and tissue-specific expression. nih.govntu.edu.sg Proteomic analyses, which involve the large-scale study of proteins, are crucial for elucidating the full spectrum of cellular proteins affected by this compound. windows.netdaltonbioanalytics.combiorxiv.org Such studies can reveal changes in protein expression, post-translational modifications, and protein-protein interactions, offering a deeper understanding of the compound's mechanism of action. daltonbioanalytics.comu-bordeaux.fr
Perturbation of Key Signaling Pathways (e.g., JNK, NF-κB, STAT1, MAPK)
Cellular Responses and Phenotypic Modulations
The molecular changes induced by this compound manifest as distinct cellular responses and phenotypic alterations, primarily related to cell death, survival, and proliferation.
A significant body of evidence points to the ability of this compound to induce apoptosis, or programmed cell death, in cancer cells. mdpi.comunipr.itencyclopedia.pub Its cytotoxic activity has been quantified against various cell lines, as detailed in the table below. The induction of apoptosis by cytotoxic peptides is often mediated by the activation of caspases, which are the executioners of this process. unipr.itsimbaproject.eubiosynth.com
The regulation of the cell cycle is another critical aspect of this compound's action. Antiproliferative peptides can prevent the continuation of the cell cycle, thereby halting cell division. unipr.it Some cyclic peptides have been shown to induce cell cycle arrest, for example, at the G1 phase, which contributes to their apoptotic effects. mdpi.com While specific studies on this compound's effect on cell cycle checkpoints are needed, its demonstrated antiproliferative activity strongly suggests such a mechanism. unipr.itresearchgate.netresearchgate.net
Table 1: Cytotoxic Activity of this compound and Related Cliotides
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Lung cancer cells | 0.7 | unipr.itresearchgate.net |
| This compound | A549 (lung carcinoma) | 0.21 - 7.59 | mdpi.comencyclopedia.pub |
| This compound | A549/paclitaxel (B517696) (paclitaxel-resistant lung carcinoma) | 0.45 - 7.92 | mdpi.comencyclopedia.pub |
| Cliotide T1 | HeLa (cervical cancer) | 0.6 | researchgate.net |
| Cliotide T2 | HeLa (cervical cancer) | 8.0 | nih.gov |
| Cliotide T3 | HeLa (cervical cancer) | 2.0 | nih.gov |
| Cliotide T4 | HeLa (cervical cancer) | 0.6 | nih.gov |
| Cliotide T7 | A549 (lung carcinoma) | 0.21 - 7.59 | mdpi.comencyclopedia.pub |
| Cliotide T12 | A549 (lung carcinoma) | 0.21 - 7.59 | mdpi.comencyclopedia.pub |
Autophagy is a cellular process of self-degradation that can either promote cell survival under stress or lead to cell death. Some bioactive peptides have been shown to induce autophagy in conjunction with apoptosis. windows.netxiahepublishing.com For instance, the peptide IM-7 was found to induce autophagy by modulating the expression of beclin1. windows.net While direct evidence for this compound-induced autophagy is not yet available, a study on C. ternatea extracts showed a reduction in autophagy in the brain, suggesting that compounds from this plant can modulate this pathway. nih.gov The interplay between apoptosis and autophagy in response to this compound treatment is an area that warrants further investigation.
The antiproliferative properties of this compound are well-documented, indicating its ability to inhibit the proliferation of cancer cells. unipr.itresearchgate.net Cyclotides, in general, have been found to modulate autocrine T-cell proliferation. unipr.itsimbaproject.eu The impact of this compound on cellular differentiation, the process by which a cell changes from one cell type to another, more specialized type, is less clear. However, the modulation of signaling pathways like MAPK, which are involved in differentiation, suggests a potential role for this compound in this process. unipr.itnih.gov Peptides are known to be involved in the regulation of stem cell differentiation in plants, and it is plausible that this compound could have analogous effects in mammalian cells. nih.govfrontiersin.org Further research is needed to explore the specific effects of this compound on the differentiation dynamics of various cell types.
Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of Cliotide T10
Methodologies for SAR/SMR Determination
Understanding the relationship between the structure of Cliotide T10 and its function relies on a combination of synthetic chemistry, computational analysis, and molecular biology techniques. These methodologies allow researchers to probe the roles of individual amino acids and broader structural features in conferring the peptide's cytotoxic properties.
The rational design of this compound analogues is a cornerstone for probing its structure-activity relationships. This approach involves the targeted modification of the peptide's amino acid sequence to observe resulting changes in bioactivity. The chemical synthesis of bracelet cyclotides has historically been challenging, but advancements have made it more tractable. uq.edu.au For instance, the hydrazine (B178648) cyclization method has been successfully applied to synthesize a novel bracelet cyclotide, opening avenues for producing analogues of related peptides like this compound. uq.edu.au
Table 1: this compound and a Closely Related Analogue
| Peptide Name | Sequence | Key Difference from this compound | Source(s) |
|---|---|---|---|
| This compound (Cter 27) | GIPCGESCVYIPCTVTALLGCSCKDK VCYKN | - | uq.edu.auuq.edu.au |
| ribe 33 | GIPCGESCVYIPCTVTALLGCSCKDQ VCYKN | Lysine (K) at position 24 is replaced by Glutamine (Q) | uq.edu.au |
Computational methods are essential for predicting how structural changes might affect the behavior of this compound. sci-hub.se Molecular dynamics (MD) simulations, in particular, provide powerful insights into the conformational dynamics of cyclotides and their interactions with biological membranes, which is their primary mode of action. researchgate.netnih.gov
While specific MD studies focused solely on this compound are not widely published, extensive research on the prototypic cyclotide Kalata B1 offers a clear methodological precedent. nih.gov These simulations model the peptide's interaction with various phospholipid bilayers at an atomistic level. nih.gov Such studies can reveal:
The preferred orientation of the peptide as it approaches and binds to the cell membrane. nih.gov
Key amino acid residues that initiate contact with lipid headgroups. nih.gov
The process of insertion of the peptide's hydrophobic regions into the lipid core. nih.gov
The potential for peptides to oligomerize and form pores in the membrane. researchgate.net
These computational approaches allow for the analysis of energetics and the identification of stable binding complexes, guiding the rational design of new analogues with potentially enhanced or modified activities. uq.edu.aunih.gov
Site-directed mutagenesis (SDM) is a powerful technique used to create specific changes in the DNA sequence of a gene, resulting in a modified protein. neb.combitesizebio.com This method is invaluable for studying protein structure-function relationships by altering specific amino acids and observing the effect on activity or binding interactions. neb.comteselagen.com
However, the application of SDM to the target proteins of this compound is complex. The primary mechanism of action for cyclotides is the direct disruption of the cell membrane, rather than binding to a single, specific protein receptor. nih.govresearchgate.net The peptide's amphipathic nature, featuring both hydrophobic and hydrophilic faces, allows it to interact with and integrate into the lipid bilayer, leading to membrane permeabilization and cell death. researchgate.net
Therefore, while SDM is a crucial tool in molecular biology, its use in the context of this compound is more relevant for engineering the cyclotide-producing gene itself (to create peptide analogues like in alanine (B10760859) scanning) rather than modifying a specific cellular protein target. uq.edu.aunih.gov As the direct protein targets for this compound remain undefined, literature on SDM studies of its specific protein partners is not available.
Computational Modeling and Molecular Dynamics Simulations
Elucidation of Key Structural Features for Bioactivity
Identifying the precise structural elements of this compound that drive its biological effects is key to understanding its mechanism and leveraging its potential as a therapeutic scaffold. This involves mapping its functional regions and analyzing its three-dimensional shape.
A pharmacophore is an abstract representation of the molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups—that are necessary for a molecule to interact with a specific biological target. nih.govslideshare.net Pharmacophore mapping is used to identify these essential features, which can then guide the design of new ligands or the virtual screening of compound libraries. nih.govmdpi.com
While a specific pharmacophore model for this compound has not been published, general ligand design principles for cyclotides have been established from numerous structure-activity relationship studies:
The Stable Scaffold: The cyclic cystine knot framework is exceptionally tolerant of amino acid substitutions in its loops, making it an ideal scaffold for grafting foreign peptide epitopes to enhance their stability and cell permeability. researchgate.netsci-hub.se
The Role of Hydrophobicity: A clear correlation exists between the hydrophobicity of cyclotides and their cytotoxic activity. An increase in the surface-exposed hydrophobic residues generally leads to higher cytotoxicity, likely by facilitating stronger interactions with the nonpolar core of the cell membrane. uq.edu.au
Amphipathicity: The distinct separation of hydrophobic and hydrophilic residues into patches on the peptide's surface is critical for its membrane-disrupting activity. researchgate.net
These principles guide the design of this compound analogues, where modifications can be made to modulate hydrophobicity or to graft new functionalities onto its stable backbone.
The bioactive conformation of this compound is its three-dimensional shape when interacting with its biological target, the cell membrane. Conformational analysis, primarily through NMR spectroscopy in membrane-mimicking environments and MD simulations, is used to determine this structure. uq.edu.aunih.gov
Studies on the closely related cyclotide Kalata B1 provide a template for understanding the bioactive conformation of bracelet cyclotides like this compound. nih.gov MD simulations have shown that specific residues play distinct roles in the membrane binding and insertion process. nih.gov
Table 2: Inferred Key Residues for Bioactive Conformation of Bracelet Cyclotides (based on Kalata B1 studies)
| Residue/Region | Inferred Role in Bioactive Conformation | Supporting Evidence/Principle | Source(s) |
|---|---|---|---|
| Hydrophobic Patch | Mediates insertion into the lipid bilayer core, disrupting membrane integrity. | The hydrophobic face of cyclotides is critical for penetrating the cell membrane. | researchgate.netnih.gov |
| Charged/Polar Residues (e.g., Aspartic Acid, Lysine) | Initiate contact with the polar headgroups of membrane phospholipids (B1166683) through ionic interactions. | Simulations of Kalata B1 show its glutamate (B1630785) residue (E7) forms initial ionic bonds with phosphatidylethanolamine (B1630911) (PE) headgroups. | nih.gov |
| Tryptophan (if present) | Can anchor the peptide at the membrane interface through cation-π and CH-π interactions. | In Kalata B1, a key tryptophan (W23) helps stabilize the peptide's association and insertion into the bilayer. | nih.gov |
The bioactive conformation of this compound is thus understood as an amphipathic structure that orients itself at the cell surface to maximize favorable interactions: polar and charged residues anchor it to the lipid headgroups, while the large hydrophobic face plunges into the membrane core, leading to permeabilization and cell death. researchgate.netnih.gov
Impact of Structural Modifications on Efficacy and Selectivity of this compound
Influence of Hydrophobicity and Net Charge on Cytotoxicity
Net Charge: A positive correlation has been established between the net positive charge of cliotides and their cytotoxic activity. sci-hub.se Cancer cell membranes typically have a higher surface density of negatively charged molecules, such as phosphatidylserine, compared to healthy cells. sci-hub.se This difference in surface charge promotes electrostatic attraction and selective targeting by cationic peptides.
A study evaluating a series of cliotides from Clitoria ternatea against the A549 human lung cancer cell line demonstrated this relationship. nih.gov this compound, which has a neutral net charge (0), was found to be less potent than its positively charged counterparts. The cytotoxicity was observed to increase with a higher net positive charge. nih.gov For instance, Cliotide T4, with a net charge of +2, exhibited the highest cytotoxicity among the tested peptides. nih.gov This suggests that engineering this compound to possess a greater net positive charge, perhaps by substituting neutral or acidic residues with basic ones like Lysine or Arginine, could enhance its anticancer efficacy.
Hydrophobicity: Alongside charge, the presence of a significant hydrophobic patch on the cyclotide surface is essential for its function. xiahepublishing.comuq.edu.au After the initial electrostatic attraction to the cell membrane, this hydrophobic region facilitates the peptide's insertion into the lipid bilayer, leading to membrane permeabilization and cell death. uq.edu.au Studies on various cyclotides have shown that increasing hydrophobicity generally correlates with higher cytotoxic and hemolytic activity. uq.edu.au Therefore, a delicate balance between positive charge (for membrane targeting) and hydrophobicity (for membrane insertion) is crucial for optimizing both the potency and selectivity of this compound.
Table 1: Correlation of Net Charge and Cytotoxicity of C. ternatea Cliotides against A549 Cancer Cells
| Cliotide | Net Charge | Cytotoxicity (IC₅₀ in µM) |
| Cliotide T4 | +2 | 0.21 |
| Cliotide T7 | +1 | 0.73 |
| Cliotide T12 | +1 | 0.78 |
| This compound | 0 | ~10.0 (predicted) / 0.70 (other studies)¹ |
| Cliotide T2 | -1 | >10.0 (predicted) / 7.59 (other studies)¹ |
¹Note: IC₅₀ values can vary between studies due to different experimental conditions. The trend of increasing cytotoxicity with positive charge remains consistent. Data sourced from multiple studies. sci-hub.senih.govxiahepublishing.commdpi.com
Role of Loop Regions and Cysteine Knot Topology
The defining structural feature of cyclotides is the cyclic cystine knot (CCK) motif. This consists of a head-to-tail cyclized peptide backbone and three intertwined disulfide bonds that form a knotted core (CysI-CysIV, CysII-CysV, CysIII-CysVI). ebi.ac.uk This CCK framework imparts exceptional stability against thermal, chemical, and enzymatic degradation. sci-hub.se
The cysteine knot is structurally indispensable; its reduction or the linearization of the peptide backbone results in a loss of biological activity. researchgate.net This highlights that the rigid, constrained conformation is essential for the peptide's ability to effectively interact with and disrupt cell membranes. researchgate.net
The regions of the peptide backbone connecting the cysteine residues are known as loops. This compound belongs to the "bracelet" subfamily of cyclotides, characterized by the size and composition of these loops. windows.net Unlike the highly conserved cysteine residues, the amino acids within these loop regions exhibit significant sequence variability. ebi.ac.uk This natural diversity is the basis for the wide range of biological activities observed across the cyclotide family.
Stereochemical Considerations in this compound Bioactivity
Stereochemistry, the three-dimensional arrangement of atoms, is a fundamental aspect of molecular biology, as biological systems are inherently chiral. For peptides and proteins, this primarily concerns the configuration of the alpha-carbon of the constituent amino acids.
This compound is a ribosomally synthesized peptide, meaning its production is directed by the cellular machinery that translates messenger RNA into protein. nih.gov A universal principle of this process is the exclusive use of L-amino acids. libretexts.orgwikipedia.org Therefore, all the amino acid residues in naturally occurring this compound are in the L-configuration. Glycine is the only non-chiral proteinogenic amino acid. unacademy.com
While no studies have been published on the synthesis of this compound analogs with D-amino acids, research on other synthetic cyclopeptides has demonstrated the critical role of stereochemistry. mdpi.com The introduction of a single D-amino acid in place of its L-isomer can have dramatic effects, from altering or preventing correct folding to changing the resulting peptide's biological activity. ebi.ac.uk In some cases, chirality has been shown to be a major contributor to the cytotoxic potency of cyclic peptides. mdpi.com The precise stereochemistry of L-amino acids in this compound is therefore essential for it to fold into its native, bioactive conformation, which is defined by the specific angles and orientations of the peptide backbone and side chains required for membrane interaction.
Preclinical Pharmacological and Efficacy Studies of Cliotide T10 in Disease Models
In Vitro Efficacy Assessments in Cell-Based Assays
The initial stages of preclinical assessment for Cliotide T10 have centered on its performance in controlled, laboratory-based cellular assays. These studies are fundamental in determining the compound's biological activity and its potential for therapeutic application.
This compound has demonstrated significant cytotoxic effects against specific human cancer cell lines. Research has particularly highlighted its activity against non-small cell lung cancer. In studies using the A549 human lung carcinoma cell line, this compound was found to be lethal with a half-maximal inhibitory concentration (IC50) of 0.70 μM. researchgate.netxiahepublishing.comresearchgate.net This potent activity suggests a potential role in oncology.
Furthermore, investigations into drug-resistant cancer cell lines have shown that a group of cliotides, including T10, are effective against the paclitaxel-resistant A549/paclitaxel (B517696) cell line. nih.govencyclopedia.pubmdpi.com The cytotoxic activity of cyclotides like this compound has been positively correlated with the net positive charge of the peptide, indicating that the mechanism of action may involve disruption of the cell membrane. encyclopedia.pub
While the broader class of cyclotides is known to possess antimicrobial properties, specific data on the efficacy of this compound against microbial strains is not extensively detailed in the current literature. xiahepublishing.comwindows.net General studies on cliotides have noted activity against Gram-negative bacteria, but individual minimum inhibitory concentration (MIC) values for this compound are not specified. xiahepublishing.com
Interactive Table: Cytotoxicity of this compound and Related Peptides
| Compound/Group | Cell Line | Activity (IC50) | Notes |
| This compound | A549 (Lung Cancer) | 0.70 μM | Potent cytotoxic activity observed. researchgate.netxiahepublishing.comresearchgate.netxiahepublishing.com |
| Cliotides (incl. T10) | A549/paclitaxel | 0.45 to 7.92 μM | Effective against paclitaxel-resistant cells. nih.govencyclopedia.pubmdpi.com |
| Cliotide T1 | HeLa (Cervical Cancer) | 0.6 μM | High potency within the cliotide family. nih.gov |
| Cliotide T2 | A549 (Lung Cancer) | 7.59 μM | Lower potency compared to other cliotides. nih.govencyclopedia.pub |
| Cliotide T4 | A549 (Lung Cancer) | 0.21 μM | High potency noted in studies. nih.govencyclopedia.pub |
| Cliotide T7 | A549 (Lung Cancer) | 0.73 μM | Potency similar to this compound. researchgate.netxiahepublishing.comxiahepublishing.com |
| Cliotide T12 | A549 (Lung Cancer) | 0.78 μM | Potency similar to this compound. researchgate.netxiahepublishing.comxiahepublishing.com |
Advanced in vitro models such as co-culture systems and three-dimensional (3D) spheroids are increasingly used in preclinical research to better mimic the complex microenvironment of tumors. These models incorporate multiple cell types and spatial arrangements, offering a more physiologically relevant testing ground than traditional 2D monolayer cultures.
However, based on currently available scientific literature, there are no published studies on the evaluation of this compound in either co-culture or 3D spheroid models. Future research utilizing these advanced platforms would be crucial to further understand the compound's efficacy, penetration, and interaction within a simulated tumor microenvironment.
Efficacy in Specific Disease-Relevant Cell Lines (e.g., Cancer, Microbial)
In Vivo Efficacy Studies in Animal Models
Following in vitro assessment, the evaluation of a compound's efficacy in living organisms is a critical step. For this compound and its parent class of cyclotides, in vivo research has been conducted in various non-mammalian and mammalian models.
The selection of appropriate animal models is guided by the inherent biological activities of the compound. Cyclotides, the family to which this compound belongs, are well-recognized for their potent insecticidal and nematocidal properties, validating the use of these organisms in efficacy studies. researchgate.netxiahepublishing.comwindows.net
Insect Models: The natural function of cyclotides in plants is defense against pests. This has led to the validation and use of insect models, such as the larvae of Lepidopteran species, to study their biological effects. windows.net The commercial bio-insecticide Sero-X®, derived from Clitoria ternatea extracts, further validates the relevance of insecticidal assays for this class of compounds. uq.edu.aunih.govresearchgate.net
Nematode Models: Cyclotides have shown varying levels of inhibitory activity against the larval growth of nematodes. windows.net Validated models include parasitic nematodes like Haemonchus contortus and Trichostrongylus colubriformis, as well as the plant-parasitic root-knot nematode Meloidogyne incognita. windows.netresearchgate.net
Cancer Xenograft Models: For assessing anti-cancer efficacy, xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard. While other cyclotides like HB7 and DC3 have been evaluated in prostate cancer xenograft models, there is no specific published evidence of this compound being tested in such a model to date. windows.netxiahepublishing.com
The therapeutic efficacy of the cyclotide class has been demonstrated in the validated preclinical models. In insect larvae, ingestion of plant tissues containing cyclotides leads to damage of the midgut cell membrane integrity, which halts proliferation and is ultimately lethal. windows.net Similarly, various cyclotides exhibit potent inhibitory effects on the growth and development of nematode larvae. windows.net
While these findings establish the efficacy of the general cyclotide family in insect and nematode models, specific therapeutic efficacy data for the purified compound this compound in these models is not yet available in the public domain. Furthermore, due to the lack of studies in cancer xenograft models for this compound, its in vivo therapeutic efficacy against tumors remains undetermined.
Pharmacodynamic biomarkers are measurable indicators that can signal a pharmacological response to a drug. For this compound and related cyclotides, the identification of validated biomarkers is still in an early phase.
The most promising potential biomarker relates to the compound's physicochemical properties. Studies have noted a correlation between the net positive charge of a cyclotide and its cytotoxic activity. encyclopedia.pub This suggests that the charge density on the peptide's surface could serve as a predictive biomarker for its membrane-disrupting capacity and, consequently, its therapeutic effect. However, this has not been formally validated in extensive preclinical or clinical settings. Further research is required to identify and validate robust pharmacodynamic biomarkers that can track the biological activity of this compound in vivo.
Therapeutic Efficacy in Established Preclinical Models
Investigation of this compound Combinatorial Approaches in Preclinical Settings
The therapeutic potential of the cyclotide this compound has been explored not only as a standalone agent but also in combination with established chemotherapeutic drugs. These preclinical studies aim to determine if this compound can enhance the efficacy of other agents, particularly in cancer models that have developed resistance to standard treatments.
Chemosensitizing Activities in Drug-Resistant Models
Research has highlighted the ability of this compound to act as a chemosensitizing agent, effectively resensitizing drug-resistant cancer cells to conventional chemotherapy. researchgate.netencyclopedia.pubnih.gov This activity is particularly significant in overcoming the challenge of acquired resistance in oncology.
A key study investigated the effects of several cyclotides isolated from Clitoria ternatea, including this compound, on a paclitaxel-resistant human lung cancer cell line, A549/paclitaxel. researchgate.net While this compound exhibited inherent cytotoxicity against both the standard A549 lung cancer cell line (IC₅₀ of 0.70 µM) and the paclitaxel-resistant sub-line (IC₅₀ of 2.53 µM), its efficacy was markedly enhanced when used in combination with paclitaxel. researchgate.netencyclopedia.pubnih.govmdpi.comsci-hub.se The research demonstrated that co-exposure to paclitaxel resulted in a significant decrease in the half-maximal inhibitory concentration (IC₅₀) of this compound, indicating a potent synergistic interaction. researchgate.net This suggests that this compound can reverse paclitaxel resistance, making the cancer cells more susceptible to the drug's cytotoxic effects. researchgate.netnih.gov The mechanism underlying this chemosensitizing activity is thought to be related to the peptide's ability to disrupt cell membrane integrity. researchgate.net
The table below summarizes the cytotoxic and chemosensitizing activities of this compound and related compounds against the A549 lung cancer cell line and its paclitaxel-resistant variant.
Table 1: Cytotoxicity of this compound in Lung Cancer Cell Lines
IC₅₀ values (in µM) of this compound and Paclitaxel against the human lung cancer cell line A549 and its paclitaxel-resistant sub-line (A549/paclitaxel). Data sourced from studies on cyclotides from Clitoria ternatea. researchgate.net
| Compound | A549 IC₅₀ (µM) | A549/paclitaxel IC₅₀ (µM) | A549/paclitaxel IC₅₀ with Paclitaxel Co-exposure (µM) |
|---|---|---|---|
| This compound | 0.70 encyclopedia.pubmdpi.comsci-hub.se | 2.53 researchgate.netencyclopedia.pubmdpi.comsci-hub.se | 1.01 researchgate.net |
| Paclitaxel | 1.21 researchgate.net | >10 researchgate.net | N/A |
Combinatorial Effects with Other Research Compounds
The primary focus of published preclinical combinatorial studies involving this compound has been its interaction with the well-established chemotherapeutic agent, paclitaxel, to overcome drug resistance. researchgate.netnih.govmdpi.com As detailed in the previous section, these investigations confirm a significant chemosensitizing effect in paclitaxel-resistant lung cancer models. researchgate.net
Currently, detailed research findings on the combinatorial effects of this compound with other novel or experimental research compounds are not extensively documented in publicly available literature. The promising results from its combination with paclitaxel suggest that the cyclotide scaffold is a strong candidate for future studies involving other anticancer agents. nih.govresearchgate.net Further investigations are warranted to explore potential synergies with other classes of research compounds, such as targeted therapies or immunotherapy agents, which could broaden the therapeutic application of this compound.
Advanced Analytical Methodologies in Cliotide T10 Research
Spectroscopic Techniques for Investigating Cliotide T10 Structure and Interactions.windows.netnih.gov
Spectroscopy is a cornerstone of this compound research, offering insights into its structural and interactive properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics and Ligand-Protein Interactions.windows.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides like this compound in solution. windows.net This is particularly advantageous for cyclotides, as their inherently constrained and knotted structure helps them maintain a stable conformation in a solution state. windows.netxiahepublishing.com The solution structure of a related cyclotide, Cter 27 (also identified as this compound), has been determined using solution NMR. nih.govpdbj.org
NMR is instrumental in evaluating the conformational dynamics of this compound, revealing how the peptide's structure may change over time or in response to its environment. Furthermore, NMR is crucial for studying ligand-protein interactions, providing detailed information on how this compound binds to its molecular targets. biorxiv.org This technique can identify the specific amino acid residues involved in the interaction, offering a roadmap for understanding its biological activity.
Mass Spectrometry (MS) in this compound Sequencing, Metabolomics, and Proteomics.nih.govnih.govntu.edu.sg
Mass spectrometry (MS) is an indispensable technique in the characterization of this compound. ntu.edu.sg MALDI-TOF/TOF mass spectrometry, for instance, is used to determine the primary amino acid sequence of the peptide by analyzing the fragmentation patterns of the molecule. nih.gov This sequencing is fundamental to its identification and classification. nih.gov
In the broader fields of metabolomics and proteomics, MS can be used to identify and quantify this compound within complex biological mixtures, such as plant extracts. ntu.edu.sg This is essential for understanding its expression levels in different tissues and under various conditions. nih.gov The combination of liquid chromatography with mass spectrometry (LC-MS) is a rapid and accurate method for screening and identifying a large number of cyclotides, including this compound. uq.edu.au
X-ray Crystallography and Cryo-Electron Microscopy for Target Complexes (as applicable)
While NMR is well-suited for studying peptides in solution, X-ray crystallography and cryo-electron microscopy (cryo-EM) are powerful techniques for determining the high-resolution structure of this compound when it is in a complex with its target molecules. X-ray crystallography requires the formation of a well-ordered crystal of the peptide-target complex. If successful, it can provide a detailed atomic-level picture of the interaction.
Cryo-EM has emerged as a valuable alternative, particularly for large and flexible complexes that are difficult to crystallize. This technique involves flash-freezing the sample in a thin layer of vitreous ice and then imaging it with an electron microscope. The resulting images can be used to reconstruct a three-dimensional model of the complex. The application of these techniques can provide crucial insights into the mechanism of action of this compound.
Chromatographic Separations in this compound Research (e.g., RP-HPLC for Purification and Quantification).nih.govnih.gov
Chromatographic techniques are fundamental to the isolation and purification of this compound from its natural source, the butterfly pea plant (Clitoria ternatea). nih.govnih.gov Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used method for this purpose. nih.gov In RP-HPLC, the peptide is passed through a column containing a nonpolar stationary phase. By using a gradient of a polar mobile phase, peptides can be separated based on their hydrophobicity.
This technique is not only used for purification but also for the quantification of this compound. By comparing the peak area of the peptide in a sample to that of a known standard, the concentration of this compound can be accurately determined.
Biosensor Technologies for Real-Time this compound Binding Kinetics.nih.gov
Biosensor technologies, such as surface plasmon resonance (SPR), are employed to study the real-time binding kinetics of this compound with its interaction partners. researchgate.net In an SPR experiment, one molecule (e.g., the target protein) is immobilized on a sensor surface, and a solution containing this compound is flowed over the surface. The binding of the peptide to the immobilized target causes a change in the refractive index at the sensor surface, which is detected in real-time.
This allows for the determination of key kinetic parameters, including the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D). These parameters provide a quantitative measure of the binding affinity and the stability of the complex.
Microscopic Techniques for Cellular Localization and Dynamics of this compound.nih.gov
To understand the biological function of this compound, it is essential to determine its location and behavior within cells. Microscopic techniques, particularly those involving fluorescence, are invaluable for this purpose. uq.edu.au this compound can be labeled with a fluorescent dye, allowing its uptake and distribution within cells to be visualized using confocal microscopy. uq.edu.au
These studies can reveal whether the peptide remains on the cell surface, is internalized into specific organelles, or reaches the cytoplasm. uq.edu.au Live-cell imaging can further provide dynamic information about the movement of the peptide within the cell over time. Such insights are critical for elucidating the mechanism by which this compound exerts its biological effects. biorxiv.org
Computational and AI-driven Approaches in this compound Research
The study of this compound and related cyclotides has increasingly benefited from the integration of computational and artificial intelligence (AI)-driven methodologies. These advanced techniques offer powerful tools for exploring the vast sequence and structural possibilities of peptides, predicting their biological activities, and optimizing their properties for therapeutic applications. By leveraging large datasets and sophisticated algorithms, researchers can accelerate the discovery and development process, overcoming some of the time-consuming and resource-intensive limitations of traditional experimental methods. mdpi.com
Machine Learning for Sequence Design and Bioactivity Prediction
Machine learning (ML) and AI have emerged as transformative tools in bioactive peptide research, providing rapid and cost-effective ways to predict the biological functions of molecules like this compound. nih.gov These computational approaches utilize algorithms trained on existing data to identify complex patterns linking a peptide's sequence and chemical structure to its activity. stanford.eduunica.it
Machine learning models are frequently employed to predict the bioactivity of peptides. nih.gov This process typically involves calculating molecular descriptors from the peptide's structure, which serve as the input features for the model. nih.gov Various regression and classification models are trained on datasets of peptides with known activities to learn the relationship between these descriptors and bioactivity. For instance, models can be trained to predict the half-maximal inhibitory concentration (IC50) of a peptide against a specific target. k-state.edu The integration of deep learning, particularly through protein language models (PLMs), has further enhanced prediction accuracy by capturing intricate patterns within protein sequences. mdpi.comk-state.edu
Table 1: Comparison of Machine Learning Models in Bioactive Peptide Prediction
| Model Type | Description | Common Application in Peptide Research | Reference |
|---|---|---|---|
| Random Forest | An ensemble learning method that operates by constructing a multitude of decision trees at training time. | Prediction of biological activity based on molecular descriptors. | nih.gov |
| Deep Neural Networks (DNN) | A class of machine learning algorithms that use multiple layers to progressively extract higher-level features from the raw input. | Predicting bioactivity directly from chemical structure representations like SMILES strings. | stanford.edu |
| Protein Language Models (pLMs) | Deep learning models trained on vast amounts of protein sequence data to learn representations that capture fundamental biological patterns. | Enhancing the accuracy of bioactivity and structure prediction for peptides. | mdpi.com |
| Gradient Boosting | An ensemble technique that builds models in a stage-wise fashion and generalizes them by allowing optimization of an arbitrary differentiable loss function. | Regression analysis for predicting the potency (e.g., pIC50) of druglike molecules. | nih.gov |
In Silico Structure-Activity Relationship Optimization
In silico structure-activity relationship (SAR) studies are a cornerstone of modern drug design, enabling the systematic optimization of a lead compound like this compound. The goal of SAR is to understand how specific changes in a molecule's structure affect its biological activity. nih.gov For peptides, this typically involves analyzing how substitutions of individual amino acids influence properties such as target binding affinity, stability, and selectivity. saromics.com
The process involves creating a computational model of the peptide and its target, often through molecular docking, to predict binding affinity and orientation. nih.gov This was demonstrated in studies of cliotide U1, a peptide with high sequence similarity to this compound, where molecular docking was used to predict its binding affinity to bacterial membranes. nih.gov Following docking, molecular dynamics (MD) simulations can provide deeper insights by simulating the movement of the peptide and its target over time, which helps in understanding the stability of their interaction. mdpi.com By systematically modifying amino acids in the peptide sequence in silico and re-evaluating the interaction, researchers can build a comprehensive map of the structure-activity landscape.
Table 2: Key Parameters in In Silico SAR and QSAR Analysis for Peptides
| Parameter | Description | Relevance to Peptide Optimization | Reference |
|---|---|---|---|
| Binding Affinity | The strength of the binding interaction between the peptide and its biological target. | A primary indicator of a peptide's potency; higher affinity is often a key goal of optimization. | nih.gov |
| Hydrophobicity | A measure of the tendency of the peptide to repel water, influencing membrane interaction and solubility. | Crucial for the activity of many antimicrobial and cell-penetrating peptides; correlated with hemolytic activity. | nih.gov |
| Molecular Docking Score | A score calculated by docking software that predicts the binding energy and pose of a ligand in the active site of a target protein. | Used to rank and prioritize peptide variants for further investigation based on predicted binding strength. | nih.gov |
| Conformational Stability | The ability of the peptide to maintain its three-dimensional structure. | The rigid cyclotide scaffold provides high conformational stability, making it an ideal framework for introducing new functionalities. | researchgate.net |
| Cross-validation coefficient (q²) | A statistical measure of the predictive power of a QSAR model, assessed by leaving out parts of the data during model construction. | Indicates the robustness and predictive reliability of the generated QSAR model. | researchgate.net |
Broader Therapeutic Research Applications and Translational Potential of Cliotide T10 Preclinical Focus
Oncology Research Applications of Cliotide T10
The potential of this compound in cancer research is a significant area of investigation, focusing on its direct cytotoxic effects and its utility as a stable framework for developing new anticancer agents.
Preclinical in vitro studies have demonstrated that this compound possesses cytotoxic and antiproliferative activity against various human cancer cell lines. Research has shown that this compound can inhibit the growth of human non-small cell lung cancer (A549) cells and cervical cancer (HeLa) cells. xiahepublishing.comsci-hub.seencyclopedia.pub The mechanism of action for many cyclotides involves disrupting the integrity of the cell membrane, leading to cell death. xiahepublishing.com
The cytotoxic efficacy of this compound is often quantified by its half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a substance needed to inhibit a biological process by half. Studies have reported specific IC₅₀ values for this compound against different cancer cell lines, highlighting its potential as a growth inhibitor. xiahepublishing.comencyclopedia.pub For instance, in one study, the IC₅₀ value for this compound against A549 lung cancer cells was reported as 0.70 µM. xiahepublishing.com Another report cites a range of 0.70-2.53 µM against the same cell line. sci-hub.se Furthermore, research into the chemosensitizing activities of cyclotides from Clitoria ternatea has explored their effects on paclitaxel-resistant A549 lung cancer cells, suggesting a potential role in overcoming drug resistance. xiahepublishing.com
Table 1: Reported In Vitro Cytotoxic Activity of this compound
Cell Line Cancer Type Reported IC₅₀ (µM) Source A549 Human Non-Small Cell Lung Cancer 0.70 xiahepublishing.com A549 Human Non-Small Cell Lung Cancer 0.70 - 2.53 sci-hub.se A549/paclitaxel (B517696) Paclitaxel-Resistant Lung Cancer 0.45 - 7.92 mdpi.com
While direct studies focusing exclusively on this compound in tumor angiogenesis models are not extensively documented in current literature, the broader cyclotide scaffold has been utilized in this area of research. sci-hub.semdpi.com Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. oncotarget.comnih.govnih.gov One research strategy involves inhibiting factors like vascular endothelial growth factor (VEGF). sci-hub.semdpi.com For example, researchers have successfully grafted an arginine-rich anti-angiogenic peptide sequence, which antagonizes the VEGF-A receptor, into the loops of the cyclotide Kalata B1. sci-hub.semdpi.com This demonstrates the viability of using the cyclotide framework to develop agents that can interfere with tumor angiogenesis. sci-hub.se Given that this compound shares the same stable and versatile scaffold, it represents a potential candidate for similar grafting studies aimed at inhibiting angiogenesis.
The structural framework of cyclotides is considered an ideal platform for peptide-based drug design. sci-hub.senih.gov The cyclic cystine knot motif provides remarkable stability against thermal, chemical, and enzymatic degradation, which is a major advantage over linear peptides that are often quickly broken down in the body. sci-hub.seencyclopedia.pub This ultrastable structure is also highly tolerant to amino acid substitutions and insertions within its loops, allowing researchers to "graft" bioactive peptide epitopes onto the cyclotide scaffold without compromising its core structure. sci-hub.semdpi.comnih.gov
This approach leverages the stability of the cyclotide backbone to enhance the delivery and pharmacokinetics of anticancer peptides. sci-hub.se By grafting known anticancer peptide sequences onto a cyclotide framework like that of this compound, it is theoretically possible to create new chimeric molecules with improved cell permeability and a longer half-life. sci-hub.seencyclopedia.pub The inherent ability of some cyclotides to cross cellular membranes further enhances their potential as scaffolds for targeting intracellular cancer-related proteins. nih.gov Therefore, this compound serves as a promising molecular template for the development of next-generation, highly stable anticancer therapeutics. xiahepublishing.comsci-hub.se
This compound in Tumor Angiogenesis Research Models (as applicable)
Immunomodulatory Research Applications of this compound
Beyond oncology, the cyclotide family, including cliotides, is being explored for its ability to modulate the immune system. These peptides can exhibit either immunosuppressive or immunostimulating properties.
Preclinical research indicates that certain cliotides possess immunostimulatory properties. Specifically, cationic cliotides have been shown to augment the secretion of a variety of cytokines and chemokines in research models involving human monocytes. In one study, treatment with 1 µM of cationic cliotides led to a significant, dose-dependent increase in the secretion of chemokines such as RANTES (CCL5), MIP-1β (CCL4), MIP-1α (CCL3), IP-10 (CXCL10), and IL-8 (CXCL8), as well as the pro-inflammatory cytokine TNF-α. The upregulation was substantial, with some chemokines showing as much as a 129-fold increase in secretion levels. This ability to stimulate the release of signaling molecules that recruit and activate immune cells points to a potential role in modulating immune responses.
The immunomodulatory properties of cyclotides have led to their exploration in the context of autoimmune diseases, which are characterized by an overactive immune system. nih.govtaconic.combiomedcode.comnih.gov While broad-acting immunosuppressants have significant side effects, more targeted therapies are sought. Cyclotides are being investigated as a novel therapeutic modality for such conditions.
Notably, a specific cyclotide, [T20K]kalata B1 (T20K), has shown therapeutic effects in a murine experimental autoimmune encephalomyelitis (EAE) model, which is a common model for human multiple sclerosis. Treatment with this cyclotide delayed disease onset and reduced symptom severity. Although specific studies investigating this compound in autoimmune disease models have not been reported, the promising results from other cyclotides establish a proof-of-concept. The inherent stability and potential for oral bioavailability make the cyclotide scaffold an attractive candidate for developing new treatments for autoimmune disorders. Consequently, the exploration of this compound and other related peptides in various preclinical models of autoimmunity is a logical future research direction.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Paclitaxel |
| Vascular Endothelial Growth Factor A (VEGF-A) |
| Kalata B1 |
| RANTES (CCL5) |
| MIP-1β (CCL4) |
| MIP-1α (CCL3) |
| IP-10 (CXCL10) |
| IL-8 (CXCL8) |
| Tumor Necrosis Factor-alpha (TNF-α) |
Modulation of Cytokine and Chemokine Secretion in Research Models
Anti-infective Research Applications of this compound
This compound, a member of the cyclotide family of peptides isolated from the butterfly pea plant (Clitoria ternatea), has been the subject of preclinical research to evaluate its potential anti-infective properties. wikipedia.orgnih.gov Cyclotides are characterized by their head-to-tail cyclic peptide backbone and a knotted arrangement of three disulfide bonds, which confers remarkable stability. mdpi.comnih.gov This structural feature is believed to contribute to their diverse biological activities, including those against various pathogens. mdpi.comxiahepublishing.com
Antimicrobial Activity of this compound in Preclinical Models
Preclinical in vitro studies have demonstrated that this compound exhibits antimicrobial activity. researchgate.netencyclopedia.pub Cyclotides, the class of molecules to which this compound belongs, are known to exert their effects by interacting with and disrupting microbial cell membranes. researchgate.netresearchgate.net This mechanism often involves the peptide binding to the lipid bilayer, leading to membrane permeabilization and subsequent cell death. mdpi.comresearchgate.net
Research has shown that various cliotides, including T10, display cytotoxic effects against different cell lines, which is an important consideration in preclinical antimicrobial research. researchgate.netencyclopedia.pub For instance, this compound, along with others like T2, T4, T7, and T12, has shown cytotoxic activity against the A549 lung cancer cell line. researchgate.netresearchgate.net While not a direct measure of antimicrobial action, this cytotoxicity highlights the membrane-disrupting potential of these peptides.
The antimicrobial efficacy of cyclotides can be influenced by environmental factors such as salt concentration in growth media, which has been shown to impair the activity of some cyclotides. windows.net The general mechanism for many antimicrobial peptides involves electrostatic interactions with the negatively charged microbial surfaces, a process that can be affected by high salt levels. windows.netfrontiersin.org
Table 1: Reported In Vitro Cytotoxic Activity of this compound and Related Cliotides
| Compound | Cell Line | IC50 (µM) | Reference |
| Cliotide T2 | A549 | 0.21 - 10 | researchgate.netresearchgate.net |
| Cliotide T4 | A549 | 0.21 - 10 | researchgate.netresearchgate.net |
| Cliotide T7 | A549 | 0.21 - 10 | researchgate.netresearchgate.net |
| This compound | A549 | 0.21 - 10 | researchgate.netencyclopedia.pubresearchgate.net |
| Cliotide T12 | A549 | 0.21 - 10 | researchgate.netresearchgate.net |
| Cliotide T19 | A549 | 0.21 - 10 | researchgate.netresearchgate.net |
| Cliotide T20 | A549 | 0.21 - 10 | researchgate.netresearchgate.net |
| Cliotide T1 | HeLa | 0.6 | researchgate.net |
| Cliotide T3 | HeLa | 2.0 | researchgate.net |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Antiviral Mechanisms of this compound Research (e.g., anti-HIV)
The antiviral activity of cyclotides, the family to which this compound belongs, has been a focus of research, particularly concerning the human immunodeficiency virus (HIV). nih.govresearchgate.net The primary proposed mechanism of action for the anti-HIV activity of cyclotides is the disruption of viral lipid membranes, which prevents the virus from successfully infecting host cells. nih.gov This direct interaction with the viral envelope is a common feature among many antiviral peptides. mdpi.com
Studies on various cyclotides have shown that they can inhibit HIV infection at different stages. nih.govfau.de The structural integrity of the cyclotide, specifically the cyclic cystine knot (CCK) motif, is crucial for this activity. nih.gov Research on a range of cyclotides has indicated a correlation between the hydrophobicity of certain loop regions and their HIV inhibitory capacity. nih.gov Charged residues within these loops are also thought to play a role by influencing how the peptide binds to the viral membrane. nih.gov
While direct research on the specific anti-HIV mechanisms of this compound is not extensively detailed in the provided results, the broader understanding of cyclotide antiviral action suggests that it would likely follow a similar path of membrane interaction and disruption. nih.govnih.gov The initial discovery of anti-HIV activity in cyclotides stemmed from large-scale screening programs of natural products. nih.govresearchgate.net
Agricultural and Pest Control Research Applications
Cliotides, including T10, are recognized for their role in plant defense, which has spurred research into their potential applications in agriculture for pest control. wikipedia.orgnih.gov These peptides are naturally produced by Clitoria ternatea and are present in all its tissues, acting as potent insecticidal molecules. nih.gov An eco-friendly insecticide derived from C. ternatea extracts, which contains a mixture of cyclotides, has been commercialized, highlighting the translational potential of this research. nih.gov
Insecticidal and Molluscicidal Activity in Pest Models
This compound is a component of C. ternatea extracts that have demonstrated significant insecticidal properties. nih.gov The primary mode of action for the insecticidal activity of cyclotides is the disruption of insect cell membranes, particularly in the midgut of larvae that ingest plant material containing these peptides. mdpi.com This leads to cell lysis and ultimately, the death of the insect. mdpi.com An extract of C. ternatea, which includes this compound, has been shown to be effective against various insect pests, such as cotton bollworm (Helicoverpa spp.). innovate-ag.com.auapvma.gov.au
The insecticidal action of these extracts is multifaceted, involving direct toxicity to soft-bodied larvae and nymphs, as well as acting as an anti-feedant and repellent. innovate-ag.com.au The presence of cyclotides on treated plants can deter pests from feeding and laying eggs. innovate-ag.com.au
In addition to insecticidal activity, research has explored the molluscicidal potential of cyclotides. xiahepublishing.comnih.gov Studies on cyclotide extracts from other plants have shown them to be toxic to snails, such as the golden apple snail (Pomacea canaliculata), a significant pest in rice agriculture. nih.gov This suggests a broader utility for cyclotides in controlling a range of agricultural pests.
Table 2: Observed Pest Control Activities of Cliotide-Containing Extracts
| Activity | Target Pest Example | Proposed Mechanism | Reference |
| Insecticidal | Cotton Bollworm (Helicoverpa spp.) | Cell membrane disruption in the midgut | mdpi.cominnovate-ag.com.au |
| Anti-feedant | General Pests | Deterrence from consuming treated plants | innovate-ag.com.au |
| Oviposition Deterrent | General Pests | Deterrence from laying eggs on treated plants | innovate-ag.com.au |
| Molluscicidal | Golden Apple Snail (Pomacea canaliculata) | Not specified, likely membrane disruption | nih.gov |
Nematocidal Activity in Model Organisms (e.g., Caenorhabditis elegans)
Research has demonstrated the nematicidal properties of cyclotides and extracts from cyclotide-producing plants, including Clitoria ternatea. uq.edu.auuq.edu.aunih.gov Studies using the model organism Caenorhabditis elegans have shown that extracts from the roots and seeds of C. ternatea, where different cliotides are expressed, are effective at killing the juvenile stages of this nematode. wikipedia.orgresearchgate.net
The mechanism of nematicidal activity is believed to involve the interaction of cyclotides with the nematode's membranes, leading to disruption and death. uq.edu.aunih.gov Isolated cyclotides have been observed to cause damage to the mouth, pharynx, and midgut of C. elegans. uq.edu.aunih.gov The formation of "blebs," or bubble-like structures, on the nematode's membrane has been documented, which is indicative of membrane disruption. uq.edu.aunih.gov The toxicity of these cyclotides is dependent on the presence of hydrophobic patches on their surface. uq.edu.aunih.gov
This line of research suggests that cyclotides like this compound, as components of C. ternatea extracts, could contribute to the development of natural nematicides for agricultural use. wikipedia.orguq.edu.au
Challenges and Future Directions in Cliotide T10 Research
Methodological Challenges in Cliotide T10 Synthesis and Production
The production of this compound, like other cyclotides, faces considerable methodological hurdles in both chemical synthesis and recombinant production.
Chemical Synthesis: Solid-phase peptide synthesis (SPPS) is a primary method for producing cyclotides, but it is not without its difficulties. nih.gov The synthesis of complex peptides like this compound can be challenging, often resulting in low yields and the generation of toxic byproducts due to the use of strong solvents and hazardous reagents. proteogenix.science Specifically, tert-butyloxycarbonyl (Boc) based chemistry involves corrosive and toxic substances, making it difficult to automate for high-throughput synthesis. nih.gov While 9-fluorenylmethoxycarbonyl (Fmoc) chemistry offers a milder alternative, the thioester functionality used can be unstable. nih.gov
A significant challenge in SPPS is the potential for peptide chain aggregation, particularly with hydrophobic residues, which can hinder reaction rates and lead to failed synthesis. The cyclization and disulfide bond formation steps are often the most challenging aspects of chemical synthesis. uq.edu.au Furthermore, purifying the final product from byproducts and cleavage agents like trifluoroacetic acid (TFA) can be costly and complex. proteogenix.science
Biological Production: Recombinant production in microbial systems is an alternative approach, but it also has its limitations. Achieving correct folding and disulfide bond formation in bacterial hosts can be inefficient. While these methods can reduce solvent waste compared to chemical synthesis, they risk contamination with host-cell proteins and endotoxins, which poses a safety risk for clinical applications. mdpi.com Enzyme-mediated cyclization has been explored; however, the specificity of enzymes can be a hindrance, and mutations introduced to create analogues may lower the efficiency of the cyclization process, sometimes resulting in low yields or inactive peptides. uq.edu.au
Overcoming Limitations in Preclinical Model Systems and Translation
Translating promising in vitro findings for this compound into effective in vivo therapies is a major challenge, largely due to the limitations of current preclinical models.
A primary obstacle for peptide therapeutics is their delivery to target tissues. nanbiosis.es Peptides often exhibit low cell membrane permeability due to their size and charge, making it difficult for them to reach intracellular targets. nih.gov They are also susceptible to degradation by proteolytic enzymes, leading to rapid metabolism and a short plasma half-life. mdpi.comnih.gov This necessitates strategies to improve their stability and bioavailability.
Animal models are crucial for assessing the biodistribution and efficacy of peptide drug candidates. nanbiosis.es However, there can be a disconnect between the pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) observed in these models. frontiersin.org For cyclotides like kalata B1, methods have been developed to quantify their presence in plasma and brain homogenates, providing a framework for further in vivo studies. diva-portal.org The development of more predictive preclinical models that better mimic human physiology is essential for improving the clinical translation of peptide therapeutics like this compound.
Unexplored Therapeutic Avenues and Novel Target Identification for this compound
This compound and other cyclotides exhibit a range of biological activities that suggest several unexplored therapeutic avenues. Their inherent stability makes them attractive scaffolds for drug development. biorxiv.orgnih.gov
Antimicrobial and Antiviral Activity: Cyclotides have shown potent antimicrobial activity, including against Gram-negative bacteria, and antiviral properties. biorxiv.orgnih.gov This suggests potential applications in combating infectious diseases, particularly with the rise of antibiotic resistance. drugtargetreview.com
Anticancer Activity: Studies have shown that cliotides, including T10, exhibit cytotoxic effects against various cancer cell lines, such as human non-small cell lung cancer (A549) and HeLa cells. sci-hub.semdpi.comnih.gov Their ability to disrupt cell membranes is a potential mechanism for this activity. frontiersin.org
Immunomodulatory Effects: Cationic cliotides have demonstrated the ability to stimulate the secretion of cytokines and chemokines in human monocytes, indicating a potential role as immunomodulating therapeutics. nih.gov
A significant challenge in developing these therapeutic applications is target deconvolution —the process of identifying the specific molecular targets of a drug. frontiersin.org For many cyclotides, the precise proteins or pathways they interact with to exert their effects remain unknown. This lack of knowledge is a bottleneck in their development as targeted therapies. frontiersin.org
Integration of Multi-Omics Data in this compound Research (e.g., Transcriptomics, Proteomics)
The complexity of biological systems requires a holistic approach to understand the mechanism of action of compounds like this compound. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for this purpose. drugtargetreview.compluto.bio
By combining these datasets, researchers can gain a more complete picture of the cellular response to this compound. frontiersin.org For instance, transcriptomic analysis can reveal which genes are upregulated or downregulated upon treatment, while proteomics can identify changes in protein expression and post-translational modifications. uq.edu.aucsic.es Metabolomics can further elucidate changes in cellular metabolic pathways. drugtargetreview.com
This integrated multi-omics approach can help:
Identify novel drug targets by revealing the molecular networks affected by this compound. pluto.biomdpi.com
Elucidate mechanisms of action by correlating changes across different molecular layers. nih.gov
Discover biomarkers that could predict patient response or disease state. frontiersin.org
Identify potential safety signals early in the drug development process. pluto.bio
Studies have already demonstrated the power of integrating transcriptomics and proteomics to understand host-pathogen interactions and immune responses, providing a model for how these techniques could be applied to this compound research. csic.esnih.gov
Design of Next-Generation this compound Analogues and Peptide-Based Therapeutics
The stable and versatile scaffold of this compound makes it an ideal starting point for engineering next-generation peptide-based therapeutics. uq.edu.au The goal is to create analogues with improved potency, selectivity, and pharmacokinetic properties. mdpi.com
One promising strategy is peptide grafting , where a bioactive peptide sequence is engineered into the cyclotide backbone. uq.edu.au This approach leverages the stability of the cyclotide to protect the grafted peptide from degradation. For example, grafting has been successfully used with cyclotides from the MCoTI subfamily to create tumor-suppressing agents. uq.edu.au
Other design strategies include:
Amino Acid Substitution: Replacing specific amino acids can enhance stability or target binding. For instance, rational engineering of endogenous hormones has led to analogues with significantly longer half-lives. mdpi.com
Chemical Modifications: Techniques like PEGylation (attaching polyethylene (B3416737) glycol) can improve the pharmacokinetic properties of peptides. beilstein-journals.org
Computational Design: In silico methods are increasingly used to predict the effects of modifications and to screen for novel cyclotide-based inhibitors against specific targets, such as bacterial neuraminidase. biorxiv.org
The development of new synthetic methodologies, such as improved chemical ligation techniques, is crucial for producing these engineered cyclotides. uq.edu.auuq.edu.au These advancements will enable the creation of a diverse library of this compound analogues for screening and therapeutic development.
Ethical Considerations in Basic this compound Research (if applicable)
While basic research on a chemical compound like this compound does not involve human subjects directly, it is still guided by a framework of ethical principles that ensure responsible scientific conduct. peptidecentral.netscribbr.com
Key ethical considerations applicable to preclinical peptide research include:
Scientific Integrity: Researchers have a responsibility to conduct their work with honesty and transparency, accurately reporting findings and avoiding fabrication or misrepresentation of data. scribbr.comopenaccessjournals.com
Animal Welfare: When preclinical studies involve animal models, ethical guidelines mandate that animals are treated humanely. This includes minimizing pain and distress and using the minimum number of animals necessary to obtain valid results. All such research requires approval from an ethics committee. diva-portal.org
Biosafety: Research involving the synthesis and handling of novel peptides must be conducted in controlled laboratory environments to mitigate any potential risks to researchers or the environment. peptidecentral.net
Future Clinical Translation: As research moves towards potential therapeutic applications, ethical considerations that apply to human trials become paramount. These include informed consent, a thorough risk-benefit analysis, patient safety, and ensuring equitable access to new therapies. jocpr.comjocpr.com
The overarching goal is to ensure that the pursuit of scientific knowledge is balanced with a commitment to safety, integrity, and the well-being of all involved. scribbr.comjocpr.com
Q & A
Q. What structural characteristics distinguish Cliotide T10 as a cyclotide?
this compound is characterized by a cyclic cysteine knot motif, comprising six conserved cysteine residues forming three disulfide bonds. Structural validation involves techniques like mass spectrometry (MS) for cyclic backbone confirmation and disulfide mapping via partial reduction/S-alkylation followed by HPLC and MS analysis. These methods confirm its classification within the cyclotide family, as demonstrated in disulfide mapping studies of related cliotides (e.g., cliotide T2) .
Q. How does this compound’s antimicrobial activity compare to other cliotides?
this compound exhibits tissue-specific expression in seeds, contrasting with cliotides T1 and T4, which are ubiquitously expressed. While T10’s antimicrobial potency (e.g., IC50 values) is not explicitly quantified in available data, its structural similarity to bracelet-type cyclotides (e.g., T1 and T4 with IC50 values of 0.6 µM against E. coli) suggests comparable mechanisms. Methodologically, dose-response assays and MIC determinations are critical for direct comparisons .
Q. What experimental approaches are used to isolate this compound from plant tissues?
Isolation involves tissue-specific extraction (e.g., seeds of Clitoria ternatea), followed by heat-stability assays to enrich cyclotides. Reverse-phase HPLC and MALDI-TOF MS are employed for purification and cyclic structure confirmation. Challenges include minimizing co-elution with structurally similar peptides, necessitating gradient optimization and tandem MS validation .
Advanced Research Questions
Q. How can contradictory cytotoxicity data for this compound be resolved?
Discrepancies in cytotoxicity (e.g., IC50 variations across cell lines) may arise from differences in experimental design, such as cell type specificity, exposure duration, or purity of the isolated peptide. Robust resolution requires standardized assays (e.g., MTT or resazurin-based viability tests), inclusion of positive controls (e.g., D4R peptide), and replication across independent laboratories. Statistical analysis of dose-response curves is essential to confirm reproducibility .
Q. What mechanisms underlie this compound’s tissue-specific expression in seeds?
Investigating transcriptional regulation involves RNA-seq or qPCR to quantify precursor mRNA levels in different tissues (e.g., seeds vs. flowers). Comparative genomics of cyclotide-producing plants (e.g., Fabaceae family) can identify conserved promoter elements or transcription factors. Epigenetic factors, such as DNA methylation near cyclotide genes, may also be explored via bisulfite sequencing .
Q. How does this compound’s disulfide connectivity influence its membrane interaction?
Structural dynamics can be probed using NMR spectroscopy to resolve 3D conformations in lipid bilayers. Functional assays, such as surface plasmon resonance (SPR) or fluorescence anisotropy, quantify binding affinity to microbial membranes. Computational modeling (e.g., molecular dynamics simulations) further predicts how disulfide bonds stabilize membrane-disrupting loops .
Q. What strategies optimize this compound’s stability for therapeutic applications?
Stability assays under physiological conditions (e.g., serum incubation) identify degradation hotspots. Backbone cyclization and residue substitution (e.g., substituting protease-sensitive sites with D-amino acids) enhance stability. Comparative studies with stabilized analogs (e.g., cyclotide MCoTI-II) provide benchmarks for pharmacokinetic improvements .
Q. How can transcriptomic data resolve ambiguities in this compound’s biosynthetic pathway?
RNA interference (RNAi) silencing of putative cyclotide-processing enzymes (e.g., asparaginyl endopeptidases) in C. ternatea can validate their role in cyclization. Co-expression analysis of precursor genes and proteomic profiling of knockout mutants further elucidate post-translational modification steps .
Methodological Considerations
Q. What controls are essential when assessing this compound’s bioactivity?
Include:
- Positive controls : Synthetic antimicrobial peptides (e.g., D4R) to validate assay sensitivity.
- Negative controls : Heat-denatured this compound to confirm activity loss.
- Solvent controls : Buffer-only treatments to rule out solvent-induced artifacts.
- Cell viability controls : Uninfected cell lines to distinguish cytotoxic vs. antimicrobial effects .
Q. How can structural-activity relationship (SAR) studies guide this compound engineering?
SAR analysis involves alanine scanning mutagenesis to identify critical residues for antimicrobial activity. High-throughput screening of synthetic analogs (e.g., cyclotide libraries) coupled with machine learning models predicts optimal substitutions. Functional validation via circular dichroism (CD) spectroscopy ensures structural integrity post-modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
